Cas no 1805293-01-9 (Ethyl 2-(chloromethyl)-4-cyano-3-(difluoromethyl)pyridine-5-acetate)

Ethyl 2-(chloromethyl)-4-cyano-3-(difluoromethyl)pyridine-5-acetate is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. The presence of reactive functional groups—chloromethyl, cyano, and difluoromethyl—enables selective modifications, facilitating the construction of complex heterocyclic frameworks. Its ester moiety enhances solubility in organic solvents, simplifying purification and downstream reactions. The difluoromethyl group contributes to metabolic stability and bioavailability, making it valuable in drug discovery. The chloromethyl substituent offers a handle for further derivatization, while the cyano group can participate in cyclization or reduction reactions. This compound is particularly useful in the development of bioactive molecules, offering a balance of reactivity and stability for advanced synthetic applications.
Ethyl 2-(chloromethyl)-4-cyano-3-(difluoromethyl)pyridine-5-acetate structure
1805293-01-9 structure
Product Name:Ethyl 2-(chloromethyl)-4-cyano-3-(difluoromethyl)pyridine-5-acetate
CAS No:1805293-01-9
MF:C12H11ClF2N2O2
MW:288.677748918533
CID:4880913
Update Time:2025-10-30

Ethyl 2-(chloromethyl)-4-cyano-3-(difluoromethyl)pyridine-5-acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(chloromethyl)-4-cyano-3-(difluoromethyl)pyridine-5-acetate
    • Inchi: 1S/C12H11ClF2N2O2/c1-2-19-10(18)3-7-6-17-9(4-13)11(12(14)15)8(7)5-16/h6,12H,2-4H2,1H3
    • InChI Key: PGPNBZJYUFSPCX-UHFFFAOYSA-N
    • SMILES: ClCC1C(C(F)F)=C(C#N)C(=CN=1)CC(=O)OCC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 359
  • XLogP3: 1.8
  • Topological Polar Surface Area: 63

Ethyl 2-(chloromethyl)-4-cyano-3-(difluoromethyl)pyridine-5-acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029037427-250mg
Ethyl 2-(chloromethyl)-4-cyano-3-(difluoromethyl)pyridine-5-acetate
1805293-01-9 95%
250mg
$989.80 2022-04-01
Alichem
A029037427-500mg
Ethyl 2-(chloromethyl)-4-cyano-3-(difluoromethyl)pyridine-5-acetate
1805293-01-9 95%
500mg
$1,718.70 2022-04-01
Alichem
A029037427-1g
Ethyl 2-(chloromethyl)-4-cyano-3-(difluoromethyl)pyridine-5-acetate
1805293-01-9 95%
1g
$2,895.00 2022-04-01

Additional information on Ethyl 2-(chloromethyl)-4-cyano-3-(difluoromethyl)pyridine-5-acetate

Ethyl 2-(chloromethyl)-4-cyano-3-(difluoromethyl)pyridine-5-acetate: A Comprehensive Overview

Ethyl 2-(chloromethyl)-4-cyano-3-(difluoromethyl)pyridine-5-acetate, with CAS No. 1805293-01-9, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its complex structure, which includes a pyridine ring substituted with various functional groups, including a cyano group, a difluoromethyl group, and a chloromethyl group. The ethyl acetate moiety further enhances its versatility in chemical reactions and applications.

The synthesis of Ethyl 2-(chloromethyl)-4-cyano-3-(difluoromethyl)pyridine-5-acetate involves a series of intricate chemical reactions, including nucleophilic substitutions, electrophilic substitutions, and acetylation processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, making it more accessible for research and industrial applications. The use of transition metal catalysts, such as palladium complexes, has significantly improved the yield and purity of this compound in laboratory settings.

One of the most promising applications of Ethyl 2-(chloromethyl)-4-cyano-3-(difluoromethyl)pyridine-5-acetate lies in its potential as an intermediate in the synthesis of bioactive molecules. Researchers have explored its role in the development of novel pharmaceutical agents, particularly in the areas of oncology and infectious diseases. The compound's ability to act as a precursor for more complex structures has been validated in several recent studies, where it demonstrated remarkable efficiency in forming key intermediates for drug discovery.

In addition to its pharmacological applications, Ethyl 2-(chloromethyl)-4-cyano-3-(difluoromethyl)pyridine-5-acetate has shown potential in agricultural chemistry. Its unique structural features make it an ideal candidate for the development of new pesticides and herbicides. Recent experiments have highlighted its ability to inhibit key enzymes involved in plant growth regulation, suggesting its utility in controlling invasive species and enhancing crop yields.

The environmental impact of Ethyl 2-(chloromethyl)-4-cyano-3-(difluoromethyl)pyridine-5-acetate has also been a topic of interest among researchers. Studies have focused on its biodegradability and toxicity profiles to ensure that its use does not pose significant risks to ecosystems. Preliminary findings indicate that the compound exhibits moderate biodegradability under controlled conditions, though further research is required to fully understand its environmental fate.

From a structural perspective, Ethyl 2-(chloromethyl)-4-cyano-3-(difluoromethyl)pyridine-5-acetate is notable for its functional group diversity. The pyridine ring serves as a versatile platform for attaching various substituents, each contributing unique chemical properties. The cyano group imparts strong electron-withdrawing effects, while the difluoromethyl group introduces steric hindrance and enhances stability. The chloromethyl group adds reactivity, making the compound suitable for various substitution reactions.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of Ethyl 2-(chloromethyl)-4-cyano-3-(difluoromethyl)pyridine-5-acetate. Quantum mechanical calculations have revealed that the compound's reactivity is heavily influenced by the electron-withdrawing effects of the cyano group and the electron-donating effects of the ethyl acetate moiety. These findings have been instrumental in designing more efficient synthetic pathways and predicting reaction outcomes.

In conclusion, Ethyl 2-(chloromethyl)-4-cyano-3-(difluoromethyl)pyridine-5-acetate (CAS No. 1805293-01-9) stands out as a multifaceted compound with wide-ranging applications in organic synthesis, pharmacology, and agriculture. Its complex structure and versatile functional groups make it an invaluable tool for researchers seeking to develop innovative chemical solutions. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.

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